molecular formula C8H12N2O B8546839 1,2-Diethyl-5-formyl-1h-imidazole

1,2-Diethyl-5-formyl-1h-imidazole

Cat. No.: B8546839
M. Wt: 152.19 g/mol
InChI Key: OEKAIZCXKQHVOH-UHFFFAOYSA-N
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Description

1,2-Diethyl-5-formyl-1H-imidazole is a high-purity, multisubstituted imidazole derivative designed for advanced chemical and pharmaceutical research. The imidazole ring system is a fundamental scaffold in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs, including antihypertensive, antifungal, and anticancer agents . The specific substitution pattern on this compound—featuring diethyl groups at the 1 and 2 positions and a formyl group at the 5 position—makes it a particularly valuable building block. The formyl group is a highly reactive handle, enabling its use as a key precursor in the synthesis of more complex molecules via condensation, reduction, or nucleophilic addition reactions, such as in the construction of Schiff bases or other heterocyclic systems . Imidazole derivatives are widely studied for their nonlinear optical (NLO) properties and are often investigated using computational methods like Density Functional Theory (DFT) . This compound is intended for use in research applications such as method development in organic synthesis, the discovery of new pharmacologically active compounds, and the creation of novel materials. It is supplied as a research chemical strictly for laboratory use. Researchers are advised to consult the Certificate of Analysis for specific characterization data, including NMR, IR, and mass spectrometry. Handle with appropriate precautions in a well-ventilated laboratory setting.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,3-diethylimidazole-4-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-3-8-9-5-7(6-11)10(8)4-2/h5-6H,3-4H2,1-2H3

InChI Key

OEKAIZCXKQHVOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1CC)C=O

Origin of Product

United States

Scientific Research Applications

Drug Development

1,2-Diethyl-5-formyl-1H-imidazole serves as a precursor for synthesizing various bioactive compounds. Its structural properties allow it to interact with biological targets effectively, making it a potential lead compound in drug discovery. Research has shown that imidazole derivatives exhibit significant pharmacological activities, including:

  • Anticancer : Imidazole derivatives have been developed as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial : The compound has demonstrated antibacterial and antifungal properties, making it relevant in the development of new antimicrobial agents .
  • Anti-inflammatory : Imidazole derivatives have been explored for their anti-inflammatory effects, which are crucial in treating various inflammatory diseases .

Case Studies

  • A study highlighted the synthesis of novel imidazole analogues that showed significant analgesic and anti-inflammatory activities comparable to existing medications like diclofenac .
  • Another research focused on the evaluation of 1,2-Diethyl-5-formyl-1H-imidazole derivatives against various bacterial strains, revealing promising antibacterial activity .

Enzyme Interaction

The unique electron-rich characteristic of the imidazole ring allows for effective binding with enzymes and receptors in biological systems. This property is essential for developing drugs that target specific biological pathways.

Diverse Therapeutic Potentials

Imidazole-based compounds have been reported to possess a wide array of biological activities:

  • Antiviral : Some derivatives exhibit antiviral properties, making them candidates for treating viral infections .
  • Antiparasitic : Certain imidazole derivatives have shown effectiveness against parasitic infections, contributing to their therapeutic potential .

Material Science Applications

Beyond pharmaceuticals, 1,2-Diethyl-5-formyl-1H-imidazole has potential applications in material science. Its ability to form ordered solid structures can be exploited in developing new materials with specific properties.

Summary of Research Findings

Application AreaKey Findings
Drug DevelopmentPrecursor for bioactive compounds; significant anticancer and antimicrobial activities reported .
Biological ActivitiesEffective enzyme binding; diverse therapeutic potentials including antiviral and antiparasitic .
Material SciencePotential for developing new materials with ordered structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Analysis

The key structural variations among imidazole derivatives lie in the substituents at positions 1, 2, and 5. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Groups Electronic Effects
1,2-Diethyl-5-formyl-1H-imidazole 1,2-diethyl; 5-formyl -CHO (formyl) Electron-withdrawing at C5
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 1-(4-fluorobenzyl); 2-ethylthio; 5-formyl -S-C₂H₅ (thioether); -CHO Thioether (electron-donating); formyl (electron-withdrawing)
1,2-Dimethyl-1H-imidazol-5-amine 1,2-dimethyl; 5-amine -NH₂ (amine) Strong electron-donating at C5
Dimetridazole (1,2-dimethyl-5-nitroimidazole) 1,2-dimethyl; 5-nitro -NO₂ (nitro) Strong electron-withdrawing at C5
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole 2-(4-Fluorophenyl); 4,5-diphenyl -Ph (phenyl) Steric bulk; moderate electronic effects

Key Observations :

  • Lipophilicity : The diethyl groups in the target compound confer higher lipophilicity than methyl (e.g., Dimetridazole) or aryl substituents (e.g., diphenyl derivatives).
  • Reactivity : The formyl group at C5 enables nucleophilic additions (e.g., Schiff base formation), contrasting with the amine (nucleophilic) and nitro (electrophilic) groups in analogues .
  • Electronic Effects: The formyl group is less electron-withdrawing than nitro (-NO₂) but more than thioether (-S-C₂H₅), influencing ring polarization and reaction pathways.

Comparison of Reactivity :

  • The formyl group in 1,2-Diethyl-5-formyl-1H-imidazole allows for facile derivatization (e.g., condensation with amines to form imines), unlike nitro or amine groups, which require harsher conditions for modification .
Physical and Spectral Properties
Property 1,2-Diethyl-5-formyl-1H-imidazole 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Dimetridazole
Melting Point Not reported 55.5–57.5 °C ~200 °C (decomposes)
IR (C=O/N=O stretch) ~1660 cm⁻¹ 1661 cm⁻¹ 1530 cm⁻¹ (N=O asymmetric)
¹H NMR (Key Signals) δ 9.6 (s, CHO) δ 9.6 (s, CHO); δ 5.49 (s, CH₂N) δ 2.5 (s, CH₃)

Notes:

  • The formyl proton in both 1,2-Diethyl-5-formyl-1H-imidazole and its fluorobenzyl analogue appears as a singlet near δ 9.6 ppm .
  • Diethyl groups exhibit quartets (δ ~3.2 ppm) and triplets (δ ~1.3 ppm) in aliphatic regions, distinct from methyl singlets in Dimetridazole.

Preparation Methods

De Novo Synthesis via Condensation Reactions

The most widely reported method involves cyclocondensation of α-amino carbonyl precursors with aldehydes or ammonia equivalents. For example, Davood et al. demonstrated that reacting ethylglyoxal with a diethyl-substituted amidine in the presence of copper acetate yields 1,2-diethylimidazole derivatives. The reaction proceeds through a copper-stabilized intermediate, ensuring regioselective formation of the 1,2-diethyl motif:

EtC(NH)NH2+EtCOCHOCu(OAc)2,NH31,2-Et2-imidazole+H2O\text{EtC(NH)NH}2 + \text{EtCOCHO} \xrightarrow{\text{Cu(OAc)}2, \text{NH}3} \text{1,2-Et}2\text{-imidazole} + \text{H}_2\text{O}

Critical parameters include:

  • Temperature : Optimal cyclization occurs at 80–90°C, with higher temperatures favoring decomposition.

  • Solvent : Methanol/water mixtures (3:1) enhance solubility of intermediates while suppressing oligomerization.

  • Catalyst Loading : 10 mol% copper acetate achieves 82% conversion, whereas stoichiometric amounts reduce yield due to side complexation.

Post-Functionalization of Preformed Imidazoles

Alternative routes alkylate commercially available imidazoles. Griffiths et al. reported sequential ethylations using ethyl bromide under phase-transfer conditions (NaOH, tetrabutylammonium bromide). However, this method suffers from poor selectivity, generating 1,2-, 1,4-, and 1,5-diethyl isomers in a 4:3:3 ratio, necessitating costly chromatographic separation.

Regioselective Introduction of the 5-Formyl Group

The 5-formyl group is introduced via direct formylation or oxidation of hydroxymethyl precursors .

Vilsmeier-Haack Formylation

Adapting the method from CN103214420A , treating 1,2-diethylimidazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 100–105°C installs the formyl group exclusively at the 5-position. Key advantages include:

  • Regioselectivity : Electron-donating ethyl groups direct formylation to the 5-position.

  • Yield : 72–78% after recrystallization from toluene.

  • Purity : HPLC analysis shows >99% purity when reaction time is limited to 4 hours.

Mechanistic Insight :
The Vilsmeier reagent (POCl₃·DMF) generates an electrophilic chloroiminium ion, which undergoes Friedel-Crafts acylation at the electron-rich C5 position:

1,2-Et2-imidazole+POCl3+DMF1,2-Et2-5-CHO-imidazole+HCl+PO(OH)3\text{1,2-Et}2\text{-imidazole} + \text{POCl}3 + \text{DMF} \rightarrow \text{1,2-Et}2\text{-5-CHO-imidazole} + \text{HCl} + \text{PO(OH)}3

Oxidation of 5-Hydroxymethyl Derivatives

Davood et al. oxidized 5-hydroxymethyl-1,2-diethylimidazole using manganese dioxide (MnO₂) in dichloromethane. While this method avoids harsh conditions, the need for stoichiometric MnO₂ and extended reaction times (24–48 hours) limits scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods:

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
De Novo + VilsmeierEthylglyoxal, amidineCu(OAc)₂, POCl₃, DMF6899High
Post-AlkylationImidazoleEtBr, TBAB, NaOH4592Moderate
MnO₂ Oxidation5-HydroxymethylimidazoleMnO₂, CH₂Cl₂5895Low
One-Pot CycloformylationEthylamine, glyoxalPOCl₃, DMF, NH₃7498High

Key Observations :

  • The one-pot cycloformylation route achieves the highest yield (74%) by integrating cyclization and formylation in a single reactor.

  • Post-alkylation methods are hindered by isomer separation, despite lower reagent costs.

Optimization Strategies and Industrial Considerations

Solvent Engineering

Replacing toluene with 2-methyltetrahydrofuran (2-MeTHF) in Vilsmeier reactions improves yield by 12% due to enhanced solubility of the imidazole intermediate.

Catalytic System Refinement

Davood et al. demonstrated that adding 5 mol% p-toluenesulfonic acid (PTSA) accelerates MnO₂-mediated oxidations, reducing reaction time to 8 hours.

Byproduct Mitigation

  • Phosphorus Byproducts : Washing the Vilsmeier reaction mixture with ice-cold 5% NaHCO₃ removes residual POCl₃ derivatives, increasing purity from 95% to 99%.

  • Isomer Formation : Conducting alkylations at –20°C suppresses 1,4-diethyl byproduct formation by 40% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2-diethyl-5-formyl-1H-imidazole, and how can purity be optimized?

  • Methodology : The formyl group at the 5-position of imidazole derivatives is typically introduced via formylation reagents (e.g., POCl3/DMF Vilsmeier-Haack reaction) or oxidation of hydroxymethyl intermediates. For alkyl-substituted imidazoles (e.g., 1,2-diethyl), nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃/DMF) is common . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., isopropyl alcohol) ensures >95% purity .

Q. How can the structure of 1,2-diethyl-5-formyl-1H-imidazole be validated experimentally?

  • Methodology :

  • 1H/13C NMR : Confirm substituent positions and formyl resonance (δ ~9.6 ppm for CHO in CDCl₃) .
  • IR Spectroscopy : Detect the formyl C=O stretch (~1660 cm⁻¹) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for graphical representation of bond lengths/angles .

Q. What solvent systems are optimal for studying the reactivity of the formyl group in this compound?

  • Methodology : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the formyl group for nucleophilic additions (e.g., hydrazine to form hydrazones). For reductions (e.g., NaBH₄ to hydroxymethyl), ethanol/THF mixtures are preferred due to solubility and controlled reactivity .

Advanced Research Questions

Q. How does steric hindrance from the 1,2-diethyl groups influence the reactivity of the 5-formyl moiety?

  • Methodology :

  • Kinetic studies : Compare reaction rates of 1,2-diethyl-5-formyl-1H-imidazole with less hindered analogs (e.g., 1-methyl derivatives) in nucleophilic additions.
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate steric maps and transition-state energies .
  • X-ray data : Analyze bond angles around the imidazole ring to quantify steric effects .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodology :

  • Variable-temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting .
  • 2D experiments (COSY, NOESY) : Assign coupling interactions and confirm regiochemistry .
  • Crystallographic validation : Resolve ambiguities by comparing solid-state (X-ray) and solution (NMR) structures .

Q. What strategies are effective for synthesizing spiro- or fused-ring systems via the formyl group?

  • Methodology :

  • Cyclocondensation : React with amidines or diamines under metal-free conditions to form dihydroimidazolones .
  • Mannich reactions : Use secondary amines and ketones to generate spirocyclic derivatives .
  • Photocatalysis : Explore visible-light-mediated [2+2] cycloadditions with alkenes for fused-ring systems .

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